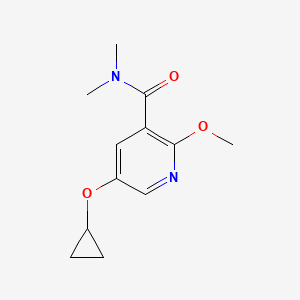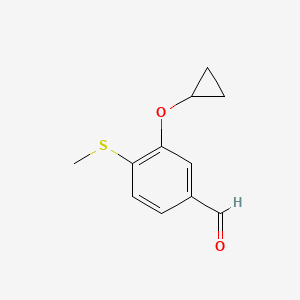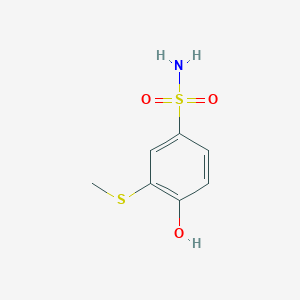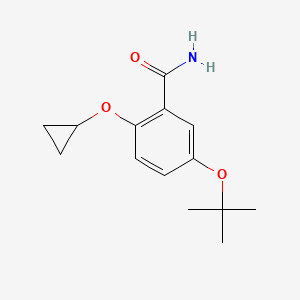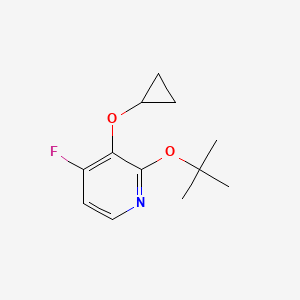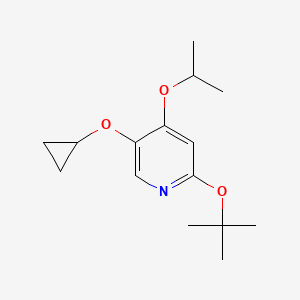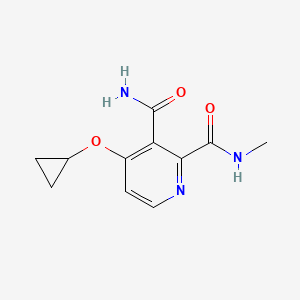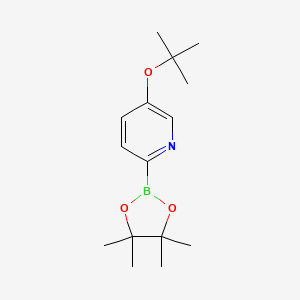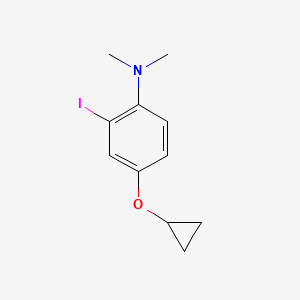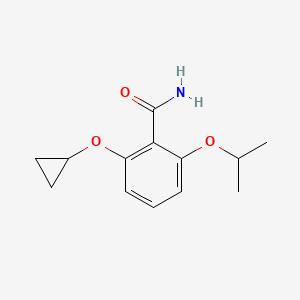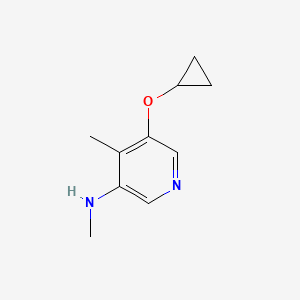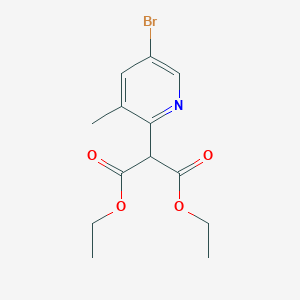
Diethyl (5-bromo-3-methylpyridin-2-YL)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (5-bromo-3-methylpyridin-2-YL)malonate is an organic compound that belongs to the class of malonic acid derivatives It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a pyridine ring at the 2nd position of the malonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (5-bromo-3-methylpyridin-2-YL)malonate typically involves the alkylation of diethyl malonate with 5-bromo-2-chloro-3-nitropyridine. The reaction is carried out in the presence of a base such as sodium hydride in N,N-dimethylformamide (DMF) as the solvent. The reaction conditions include maintaining the temperature between 5°C to 40°C and stirring the mixture for a specific duration to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (5-bromo-3-methylpyridin-2-YL)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine group.
Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed to carboxylic acids, followed by decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Sodium Hydride: Used as a base for deprotonation.
N,N-Dimethylformamide (DMF): Used as a solvent.
Hydrochloric Acid: Used for hydrolysis of ester groups.
Palladium Catalysts: Used in cross-coupling reactions.
Major Products Formed
Substituted Malonates: Formed through alkylation reactions.
Substituted Acetic Acids: Formed through hydrolysis and decarboxylation.
Wissenschaftliche Forschungsanwendungen
Diethyl (5-bromo-3-methylpyridin-2-YL)malonate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Organic Synthesis: Acts as a building block for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of Diethyl (5-bromo-3-methylpyridin-2-YL)malonate involves its reactivity as a malonic ester. The compound can be deprotonated to form an enolate ion, which then undergoes nucleophilic substitution with various electrophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Malonate: A simpler malonic ester without the bromine and pyridine substituents.
Diethyl (5-bromo-2-methylpyridin-3-YL)malonate: Similar structure but with different substitution pattern on the pyridine ring.
Uniqueness
Diethyl (5-bromo-3-methylpyridin-2-YL)malonate is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring, which imparts distinct reactivity and properties compared to other malonic esters. This uniqueness makes it valuable for targeted synthetic applications and the development of specialized compounds .
Eigenschaften
Molekularformel |
C13H16BrNO4 |
|---|---|
Molekulargewicht |
330.17 g/mol |
IUPAC-Name |
diethyl 2-(5-bromo-3-methylpyridin-2-yl)propanedioate |
InChI |
InChI=1S/C13H16BrNO4/c1-4-18-12(16)10(13(17)19-5-2)11-8(3)6-9(14)7-15-11/h6-7,10H,4-5H2,1-3H3 |
InChI-Schlüssel |
UOUOOARRTCNJFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=NC=C(C=C1C)Br)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


